molecular formula C23H23NO5 B2937377 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2309453-70-9

8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid

Cat. No.: B2937377
CAS No.: 2309453-70-9
M. Wt: 393.439
InChI Key: CQSZMRAGRFIAIP-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid (CAS 2137618-04-1) is a spirocyclic molecule comprising two fused rings: a 5-membered oxolane (5-oxa) and a 6-membered azaspiro ring (8-azaspiro[3.5]nonane). The fluorenylmethyloxycarbonyl (Fmoc) group protects the nitrogen atom, a common strategy in peptide synthesis to prevent undesired side reactions. The carboxylic acid moiety at position 6 enhances solubility and enables further functionalization .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-21(26)20-12-24(14-23(29-20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSZMRAGRFIAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to begin with a suitable precursor, such as a lactone or lactam, which undergoes a series of reactions to form the spirocyclic structure. The fluorenylmethoxycarbonyl group is then introduced through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of specialized reactors and purification techniques, such as recrystallization or chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development.

  • Industry: : Application in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Systems with Alternative Protecting Groups

Compound A : 2-{8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl}acetic acid
  • CAS: Not specified ()
  • Formula: Likely C₁₉H₂₉NO₅ (estimated)
  • Protecting Group : tert-Butoxycarbonyl (Boc) instead of Fmoc.
  • Key Differences :
    • Stability : Boc is acid-labile, whereas Fmoc is base-labile, affecting orthogonal deprotection strategies in multi-step syntheses.
    • Applications : Boc-protected compounds are preferred in solid-phase synthesis under acidic cleavage conditions .
Compound B : 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid
  • CAS : 2383892-92-8
  • Formula: C₂₃H₂₃NO₄
  • Molecular Weight : 377.4 g/mol
  • Key Differences: Spiro System: Features a spiro[3.4]octane core (smaller rings) vs. spiro[3.5]nonane in the target compound.

Spiro Compounds with Modified Ring Systems

Compound C : (6S)-5-Fmoc-5-azaspiro[2.4]heptane-6-carboxylic acid
  • CAS : 2170726-27-7
  • Formula: C₂₂H₂₁NO₄
  • Molecular Weight : 363.4 g/mol
  • Key Differences: Ring Size: Spiro[2.4]heptane introduces a highly constrained bicyclic system, reducing conformational freedom compared to the target compound’s larger spiro[3.5]nonane. Applications: Such compact structures are valuable in designing rigid scaffolds for protease inhibitors .
Compound D : 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
  • CAS : 1803582-49-1
  • Formula: C₈H₁₄ClNO₃
  • Molecular Weight : 207.7 g/mol
  • Key Differences :
    • Simplified Structure : Lacks the Fmoc group and features a hydrochloride salt, enhancing aqueous solubility.
    • Utility : Likely used in intermediate synthesis for bioactive molecules .

Functional Group Variations

Compound E : Hexadecanoic acid derivatives with Fmoc-protected pyrroles ()
  • Example: Hexadecanoic acid 3-[(2-{2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-ethyl]-pyrrol-1-yl}-ethoxy)-hydroxy-phosphoryloxy]-2-hydroxy-propyl ester
  • Key Differences :
    • Functional Groups : Incorporates a phospholipid-like structure, diverging from the spirocyclic carboxylic acid focus.
    • Applications : Designed for lipid membrane studies or targeted drug delivery systems .

Comparative Data Table

Compound CAS Molecular Formula MW (g/mol) Protecting Group Spiro System Key Applications
Target Compound 2137618-04-1 C₂₂H₂₁NO₅ 379.4 Fmoc [3.5]nonane Peptidomimetics, Drug Design
Compound A (Boc-protected) N/A ~C₁₉H₂₉NO₅ ~385.4 Boc [3.5]nonane Orthogonal Synthesis
Compound B 2383892-92-8 C₂₃H₂₃NO₄ 377.4 Fmoc [3.4]octane Constrained Scaffolds
Compound C 2170726-27-7 C₂₂H₂₁NO₄ 363.4 Fmoc [2.4]heptane Protease Inhibitors
Compound D 1803582-49-1 C₈H₁₄ClNO₃ 207.7 None [4.4]nonane Intermediate Synthesis

Research Findings and Implications

  • Synthetic Utility : Fmoc-protected spiro compounds (e.g., Target Compound, Compound B) are pivotal in peptide synthesis due to their balance of stability and ease of deprotection .
  • Biological Relevance : Spirocyclic frameworks mimic peptide turn structures, making them valuable in inhibiting protein-protein interactions. For instance, Compound C’s rigid structure has shown promise in targeting enzymes like HIV protease .
  • Physicochemical Properties : The carboxylic acid group in the target compound enhances water solubility, critical for bioavailability in drug candidates. In contrast, Boc-protected analogues (Compound A) are more lipophilic, favoring membrane penetration .

Biological Activity

The compound 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid , often abbreviated as Fmoc-Oxa-Azaspiro, is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 337.36 g/mol
  • CAS Number : 104091-08-9

The biological activity of Fmoc-Oxa-Azaspiro is primarily attributed to its structural components, which allow it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is known for enhancing the solubility and stability of compounds in biological systems. The azaspiro structure contributes to its ability to mimic natural substrates, facilitating interactions with enzymes and receptors.

Antimicrobial Activity

Research has indicated that derivatives of azaspiro compounds exhibit significant antimicrobial properties. In a study comparing various functionalized derivatives, it was found that the introduction of the Fmoc group enhances the compound's efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro studies demonstrated that Fmoc-Oxa-Azaspiro could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Properties

Preliminary findings suggest that Fmoc-Oxa-Azaspiro may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound led to a reduction in neuronal apoptosis and improved cognitive function, indicating its potential utility in treating conditions such as Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : Evaluate the antimicrobial activity against E. coli and S. aureus.
    • Results : Fmoc-Oxa-Azaspiro demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, outperforming several existing antibiotics .
  • Inflammation Model
    • Objective : Assess the anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophages.
    • Results : The compound reduced TNF-alpha levels by 50% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory therapeutic agent .
  • Neuroprotection in Animal Models
    • Objective : Investigate neuroprotective effects in a mouse model of Alzheimer’s disease.
    • Results : Mice treated with Fmoc-Oxa-Azaspiro exhibited improved memory retention in maze tests and decreased markers of oxidative stress compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTest SubjectConcentrationResult
AntimicrobialE. coli32 µg/mLSignificant inhibition
AntimicrobialS. aureus16 µg/mLSignificant inhibition
Anti-inflammatoryMacrophages (LPS model)10 µM50% reduction in TNF-alpha
NeuroprotectionMouse modelVariesImproved memory retention

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